Scientific Field: Chemistry
Summary of Application: This research investigates the structural aspects of ortho fluoro- and chloro- substituted benzoic acids, both as isolated molecules and in the crystalline phase.
Methods of Application: Quantum chemical calculations performed within the density functional theory (DFT) formalism are used to investigate the potential energy landscapes of the molecules.
Scientific Field: Organic Chemistry
Methods of Application: The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination.
Results or Outcomes: 2,4-Dichloro-3,5-difluorobenzoic acid was synthesised in good yield.
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of Application: Fluoro- and chloro-substituted benzoic acid derivatives, including 3-Chloro-5-fluorobenzoic acid, have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products.
Methods of Application: The specific methods of application can vary widely depending on the specific agrochemical or pharmaceutical product being synthesized.
Scientific Field: Pesticide Synthesis
Summary of Application: Chloro-substituted benzoic acids, including 3-Chloro-5-fluorobenzoic acid, are amongst the more versatile precursors or intermediates in the synthesis of pesticides.
Methods of Application: The specific methods of application can vary widely depending on the specific pesticide being synthesized.
Scientific Field: Analytical Chemistry
Summary of Application: Due to its complexing ability, the ortho-substituted fluorobenzoic acid (2-fluorobenzoic acid) has been for long used in the quantitative determination of iron in aqueous solution.
Methods of Application: The specific methods of application can vary widely depending on the specific analytical technique being used.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: 3,4,5-Trifluorobenzoic acid, a compound similar to 3-Chloro-5-fluorobenzoic acid, is used as a synthetic building block for dibenzoate esters type anticancer drugs.
Methods of Application: The specific methods of application can vary widely depending on the specific anticancer drug being synthesized.
Scientific Field: Metabolomics
Summary of Application: 3-Chloro-2-fluorobenzoic acid, a compound similar to 3-Chloro-5-fluorobenzoic acid, is used in the identification and quantification of amino acids in metabolomics study using 19 F NMR.
3-Chloro-5-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 5-position of the benzoic acid structure. Its molecular formula is with a molecular weight of approximately 174.56 g/mol. This compound is known for its utility as a pharmaceutical intermediate and protective reagent in various
These reactions are significant for synthesizing more complex organic compounds .
The compound exhibits notable biological activities, particularly in pharmacology. It has been classified as harmful if swallowed and can cause skin irritation, indicating its potential toxicity . Its derivatives are often explored for their antibacterial and antifungal properties, contributing to the development of new pharmaceuticals .
Several methods exist for synthesizing 3-Chloro-5-fluorobenzoic acid:
These methods allow for varying degrees of control over yield and purity .
3-Chloro-5-fluorobenzoic acid finds applications in:
Research into the interaction of 3-Chloro-5-fluorobenzoic acid with biological systems has revealed its potential effects on cellular mechanisms. Studies have indicated that its derivatives may interact with specific enzymes or receptors, influencing metabolic pathways. Further investigation into these interactions is essential for understanding its pharmacological profile and safety .
3-Chloro-5-fluorobenzoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-4-fluorobenzoic acid | C7H4ClF O2 | Different halogen positions |
4-Chloro-3-fluorobenzoic acid | C7H4ClF O2 | Halogens at para and meta positions |
3-Bromo-5-fluorobenzoic acid | C7H4BrF O2 | Bromine instead of chlorine |
3-Chloro-4-fluorobenzoic acid | C7H4ClF O2 | Different halogen positioning |
The uniqueness of 3-Chloro-5-fluorobenzoic acid lies in its specific arrangement of halogens, which influences its reactivity and biological activity compared to these similar compounds .
Irritant